Tosylethyl-PE2I

Radiosynthesis GMP manufacturing Nucleophilic fluorination

Tosylethyl-PE2I (TsOE-PE2I; CAS 1391711-43-5), with molecular formula C₂₇H₃₂INO₅S and molecular weight 609.52 g/mol, is a tropane-derived chemical precursor specifically designed to enable the one-step radiosynthesis of [¹⁸F]FE-PE2I, a positron emission tomography (PET) radioligand targeting the dopamine transporter (DAT). The compound features a tosylate (p-toluenesulfonyl) leaving group at the 2β-carboethoxy position, which is strategically positioned for direct nucleophilic ¹⁸F-fluoride substitution under Kryptofix-mediated conditions, yielding the active DAT imaging agent [¹⁸F]FE-PE2I in a single synthetic step.

Molecular Formula C27H32INO5S
Molecular Weight 609.5 g/mol
Cat. No. B13439727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosylethyl-PE2I
Molecular FormulaC27H32INO5S
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3CC=CI
InChIInChI=1S/C27H32INO5S/c1-19-4-8-21(9-5-19)24-18-22-10-13-25(29(22)15-3-14-28)26(24)27(30)33-16-17-34-35(31,32)23-11-6-20(2)7-12-23/h3-9,11-12,14,22,24-26H,10,13,15-18H2,1-2H3/b14-3+/t22-,24+,25+,26-/m0/s1
InChIKeySQGRXYKIZHYFAS-NAXSYGQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tosylethyl-PE2I Precursor: Essential Starting Material for [18F]FE-PE2I Dopamine Transporter PET Radiotracer Synthesis


Tosylethyl-PE2I (TsOE-PE2I; CAS 1391711-43-5), with molecular formula C₂₇H₃₂INO₅S and molecular weight 609.52 g/mol, is a tropane-derived chemical precursor specifically designed to enable the one-step radiosynthesis of [¹⁸F]FE-PE2I, a positron emission tomography (PET) radioligand targeting the dopamine transporter (DAT) . The compound features a tosylate (p-toluenesulfonyl) leaving group at the 2β-carboethoxy position, which is strategically positioned for direct nucleophilic ¹⁸F-fluoride substitution under Kryptofix-mediated conditions, yielding the active DAT imaging agent [¹⁸F]FE-PE2I in a single synthetic step [1]. As a precursor rather than a biologically active molecule itself, Tosylethyl-PE2I's procurement value is entirely derived from its role as the rate-limiting starting material for producing a PET tracer that has demonstrated non-inferior diagnostic performance to the industry-standard [¹²³I]FP-CIT (DaTSCAN) in clinical parkinsonism assessment, while offering substantially improved scan logistics, higher spatial resolution, and near-absolute DAT selectivity over serotonin transporters [2].

Why Generic DAT Precursor Substitution Is Not Viable for [18F]FE-PE2I Production


Generic substitution of Tosylethyl-PE2I with alternative DAT ligand precursors is not feasible for [¹⁸F]FE-PE2I production because the tosylate leaving group is specifically engineered for single-step, high-efficiency nucleophilic ¹⁸F-fluorination; attempts to use bromo- or chloro-alkyl ester precursors for direct ¹⁸F incorporation into the PE2I scaffold have historically failed to achieve adequate radiochemical yields (RCY) under GMP-compatible conditions [1]. While the parent compound PE2I can be radiolabeled with ¹¹C (as [¹¹C]PE2I) via methylation, this approach requires an on-site cyclotron with ¹¹C production capability, imposes a 20.4-minute half-life constraint that limits distribution logistics, and produces a radiometabolite (M1) that crosses the blood-brain barrier and introduces a 40–60% overestimation bias in DAT binding potential (BPND) quantification—a problem that [¹⁸F]FE-PE2I reduces to <10% [2]. Furthermore, the commonly used clinical DAT SPECT tracer [¹²³I]FP-CIT relies on an entirely different precursor chemistry (iododestannylation), operates at lower spatial resolution (~10 mm vs. ~5 mm for PET), and its images contain a significant, highly interindividual serotonin transporter (SERT) signal contribution that confounds DAT-specific quantification [3]. These chemical, logistical, and pharmacological differences preclude any simple precursor interchange.

Tosylethyl-PE2I Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data for Procurement Decision Support


One-Step Radiosynthesis Enabled by Tosylate Leaving Group Delivers GMP-Ready [18F]FE-PE2I with 39% RCY vs. Multi-Step Labeling Approaches

Tosylethyl-PE2I uniquely enables a one-step, one-pot nucleophilic ¹⁸F-fluorination to produce [¹⁸F]FE-PE2I, a feat not achievable with bromo- or chloro-precursor analogs of the PE2I scaffold. Under optimized conditions (Kryptofix 2.2.2./K₂CO₃ in DMSO at 140°C for 5 min), the tosylate group is displaced by [¹⁸F]fluoride, yielding decay-uncorrected RCY of ~20% in early implementations [1]. In fully automated GMP production on a GE TRACERLab FX2 N module, this was improved to 39 ± 8% (n=4, relative to [¹⁸F]F⁻ delivered), with a synthesis time of 70 min and molar activity of 925.3 ± 763 GBq/µmol (250 ± 20 Ci/µmol) [2]. On a Synthera®+ platform with further optimization, RCYs up to 62% were achieved, enabling isolation of 25 GBq of formulated product with a shelf life of 6 h at room temperature [3]. By contrast, the alternative precursor for the same pharmacophore—the ¹¹C-methylation precursor for [¹¹C]PE2I—requires an on-site cyclotron producing ¹¹CO₂, multi-step conversion to [¹¹C]methyl iodide, and a separate methylation reaction, with an effective half-life of only 20.4 min that restricts distribution to facilities within ~60 min transport radius [4].

Radiosynthesis GMP manufacturing Nucleophilic fluorination Precursor chemistry

FE-PE2I DAT/SERT Selectivity Ratio ~10,000 vs. FP-CIT Ratio 2.78: Near-Absolute Discrimination Against Serotonin Transporter Binding

The [¹⁸F]FE-PE2I radiotracer produced from Tosylethyl-PE2I exhibits a DAT/SERT selectivity ratio of approximately 10,000 in vitro—comprising a DAT Ki of 12 nM versus a SERT Ki exceeding 1 µM [1]. This represents a >3,500-fold improvement over [¹²³I]FP-CIT (DaTSCAN), whose SERT/DAT Ki ratio is 2.78 (Ki DAT = 3.5 nM; Ki SERT = 9.7 nM), meaning FP-CIT binds SERT with only ~2.8-fold lower affinity than DAT [2]. The parent compound PE2I (SERT/DAT Ki ratio = 29.4; Ki DAT = 17 nM; Ki SERT = 500 nM) is itself substantially more selective than FP-CIT, but FE-PE2I extends this selectivity advantage by more than two additional orders of magnitude [2]. In vivo confirmation of this selectivity was provided by DAT knockout rat studies: [¹⁸F]FE-PE2I binding potential (BPND) in whole striatum of DAT KO rats was reduced by 94.2% compared to wild-type, directly demonstrating that the PET signal arises almost exclusively from DAT rather than from SERT or NET [3]. In human SPECT studies, citalopram blockade of SERT caused a 22.8% ± 20.4% reduction in striatal [¹²³I]FP-CIT binding and a 63.0% ± 47.9% reduction in thalamic binding, whereas [¹²³I]PE2I binding was unaltered—confirming that SERT contamination is a real-world confound for FP-CIT but not for the PE2I pharmacophore class [4].

DAT selectivity SERT off-target Dopamine transporter imaging Radioligand binding

Reduced Radiometabolite Interference: [18F]FE-PE2I BPND Bias <10% vs. 40–60% for [11C]PE2I in Nonhuman Primate Brain

A direct head-to-head kinetic analysis in three rhesus monkeys compared [¹¹C]PE2I and [¹⁸F]FE-PE2I (produced from Tosylethyl-PE2I) using arterial input functions of both parent tracer and the lipophilic radiometabolite M1 known to cross the blood-brain barrier [1]. When metabolite correction was omitted (parent-only input), the bias in striatal BPND was 40–60% for [¹¹C]PE2I in caudate and putamen, reflecting substantial M1 brain entry. In contrast, the same analysis for [¹⁸F]FE-PE2I yielded a BPND bias of <10%, indicating much lower production of the interfering radiometabolite. This differential is structurally driven: the fluoroethyl ester at the 2β position of FE-PE2I alters the metabolic pathway relative to the methyl ester of [¹¹C]PE2I, reducing formation of the brain-penetrant M1 species. Additionally, [¹⁸F]FE-PE2I demonstrated faster brain kinetics and earlier peak equilibrium than [¹¹C]PE2I, enabling a shorter PET acquisition protocol (static imaging at 30–40 min post-injection). The study authors concluded that the lower M1 production "would make ¹⁸F-FE-PE2I more suitable for DAT quantification" [1].

Radiometabolite correction Kinetic modeling DAT quantification Arterial input function

Clinical Diagnostic Equivalence with Superior Logistics: [18F]FE-PE2I PET Sensitivity 0.94, Specificity 1.00 vs. [123I]FP-CIT SPECT in 98-Patient Cohort

In a prospective, consecutive 98-patient study comparing [¹⁸F]FE-PE2I PET/CT with the reference standard [¹²³I]FP-CIT SPECT, 95 of 98 patients were categorized identically as parkinsonian syndrome (PS) or non-PS, yielding a sensitivity of 0.94 [95% CI 0.84–0.99] and specificity of 1.00 [95% CI 0.92–1.00] for [¹⁸F]FE-PE2I PET [1]. Inter-reader agreement was κ = 0.97 for PET versus κ = 0.96 for SPECT. Crucially, the logistical advantages were pronounced: patient total time was 1.5 h for PET versus 4.25 h for SPECT; scanner occupancy was 15 min versus 30 min; time from injection to scan was ~30 min for PET versus 3 h for SPECT; no thyroid blocking pre-treatment was required for PET versus mandatory perchlorate administration for SPECT [1]. The effective dose was comparable: 0.023 mSv/MBq for [¹⁸F]FE-PE2I versus 0.025 mSv/MBq for [¹²³I]FP-CIT, resulting in ~4.3 mSv versus ~4.6 mSv for a typical 185 MBq administration [1]. The effect size for putamen/caudate nucleus ratio was significantly larger with PET than SPECT (Glass' delta), indicating superior discriminative power for early-stage disease. Spatial resolution of PET (~5 mm) versus SPECT (~10 mm) enables visualization of smaller structures including substantia nigra, which is not reliably quantifiable with SPECT [1]. A confirmatory 33-patient study demonstrated 94% concordance between the two modalities [2], and the data suggest that a 10-min static PET acquisition is non-inferior to the standard 30-min SPECT protocol [1].

Parkinson's disease diagnosis DAT PET vs SPECT Clinical head-to-head Scan logistics

GMP-Compliant Automated Production with High Molar Activity Supports Multi-Dose Clinical Manufacturing from a Single Precursor Batch

The [¹⁸F]FE-PE2I production process starting from Tosylethyl-PE2I (1 mg precursor per synthesis) has been fully automated and validated under GMP conditions on two independent commercial platforms [REFS-1, REFS-2]. On the GE TRACERLab FX2 N module, [¹⁸F]FE-PE2I was produced with RCY of 39 ± 8% (n=4), synthesis time of 70 min from end-of-bombardment, and molar activity of 925.3 ± 763 GBq/µmol (250 ± 20 Ci/µmol) at end-of-synthesis—among the highest reported for any ¹⁸F-labeled DAT radioligand [1]. The product was stable over 6 h at room temperature, enabling same-day multi-patient dosing from a single production run. On the Synthera®+ platform, further optimization yielded RCYs up to 62%, allowing isolation of 25 GBq of formulated product—sufficient for approximately 125 clinical doses at 200 MBq per patient [2]. Critically, the tosylethyl precursor enables this high molar activity because the tosylate leaving group does not introduce a cold carrier contamination issue: the chemical difference between precursor (TsOE-PE2I, MW 609.52) and product (FE-PE2I, MW 457.3) is sufficient for complete HPLC separation, ensuring radiochemical purity >98% [3]. The entire process, including sterile filtration and formulation in phosphate-buffered saline with <6% ethanol, provides a pyrogen-free injectable compliant with European Pharmacopoeia standards for PET radiopharmaceuticals [1].

GMP radiopharmaceutical production Molar activity Clinical supply chain Process validation

High-Impact Procurement Scenarios for Tosylethyl-PE2I Based on Quantitative Differentiation Evidence


Centralized GMP Radiopharmacy Producing [18F]FE-PE2I for Regional Multi-Site Clinical Distribution

A centralized cyclotron facility procuring Tosylethyl-PE2I as the key precursor can implement fully automated, GMP-compliant [¹⁸F]FE-PE2I production on either the TRACERLab FX2 N or Synthera®+ platform, achieving RCY of 39–62% and molar activity exceeding 900 GBq/µmol—enabling a single 70-min synthesis to yield >100 clinical doses (at 200 MBq each) with 6 h shelf-life stability at room temperature [1]. This economically supports distribution to satellite PET centers within a ~3 h transport radius, a model impossible with ¹¹C-labeled DAT tracers and more cost-effective than per-patient [¹²³I]FP-CIT single-dose procurement from commercial suppliers. The tosylate leaving group's clean displacement chemistry ensures consistent HPLC separation of precursor (MW 609.52) from product (MW 457.3), maintaining radiochemical purity >98% throughout the shelf life [2].

High-Throughput Hospital PET Center for Differential Diagnosis of Parkinsonian Syndromes

A hospital-based PET center selecting [¹⁸F]FE-PE2I (enabled by Tosylethyl-PE2I procurement) over [¹²³I]FP-CIT SPECT gains approximately 2.8× patient throughput (1.5 h vs. 4.25 h per patient) with equivalent or superior diagnostic accuracy (sensitivity 0.94, specificity 1.00, κ = 0.97) [1]. The 30–40 min static PET acquisition protocol, validated for non-inferiority against 30-min SPECT with 10-min reconstructions proving adequate, eliminates the 3 h post-injection waiting period and thyroid blocking pre-treatment required for SPECT [1]. Critically, the ~10,000-fold DAT/SERT selectivity ratio means that patients on SSRI antidepressants can be scanned without medication washout, avoiding the SERT-mediated false-positive signal reductions (22.8% striatal FP-CIT reduction under citalopram blockade) that confound SPECT interpretation [3].

Longitudinal Parkinson's Disease Progression Monitoring in Clinical Trials

Pharmaceutical companies and academic trial units procuring Tosylethyl-PE2I for [¹⁸F]FE-PE2I production benefit from the tracer's <10% BPND bias from radiometabolites (vs. 40–60% for the alternative [¹¹C]PE2I), enabling accurate, repeatable DAT quantification without complex arterial metabolite correction [1]. Test-retest reliability in striatum shows variability of only 5–7% with intraclass correlation coefficient of 0.91, and the tracer reliably detects age-related DAT decline of ~7.5% per decade in caudate/putamen [2]. This quantitative precision, combined with the tracer's ability to visualize not only striatum but also substantia nigra (inaccessible to SPECT at ~10 mm resolution), makes [¹⁸F]FE-PE2I the preferred DAT imaging biomarker for disease-modifying therapy trials where detecting small longitudinal changes is essential [2].

Preclinical Neuroscience Research Requiring Cross-Species DAT Quantification Consistency

Neuroscience research laboratories procuring Tosylethyl-PE2I to produce [¹⁸F]FE-PE2I for preclinical PET studies benefit from a tracer with validated cross-species performance: in vitro Ki of 12 nM at rodent DAT, brain uptake of 4–5% injected dose in nonhuman primates with characteristic striatum > midbrain > thalamus > neocortex > cerebellum distribution, and DAT-KO validation confirming 94.2% signal reduction in knockout animals [REFS-1, REFS-2]. The same precursor and radiosynthesis chemistry used for clinical production applies identically to preclinical scale, ensuring translational continuity from rodent and nonhuman primate studies to human trials—an advantage over SPECT tracers that lack the resolution for small-animal imaging and over ¹¹C tracers whose short half-life precludes the extended dynamic acquisitions needed for full kinetic modeling in animals [3].

Quote Request

Request a Quote for Tosylethyl-PE2I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.